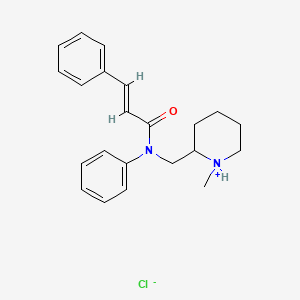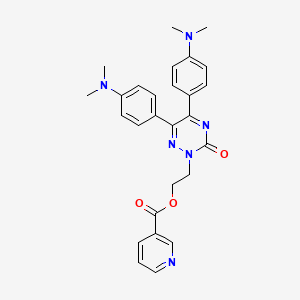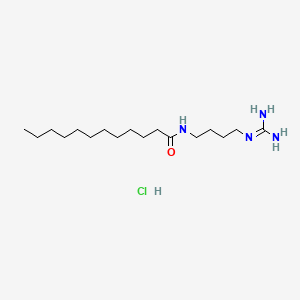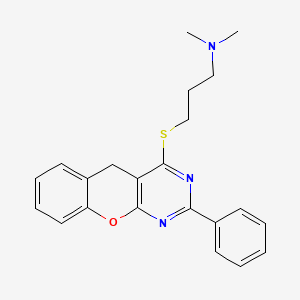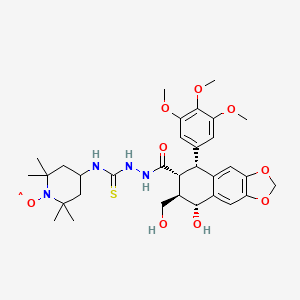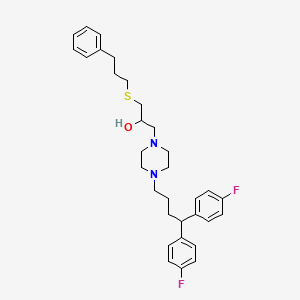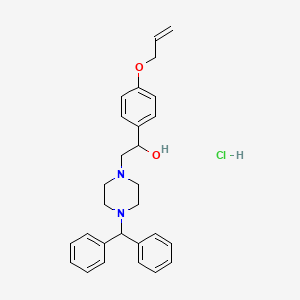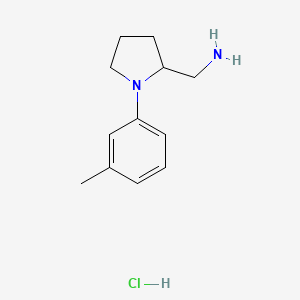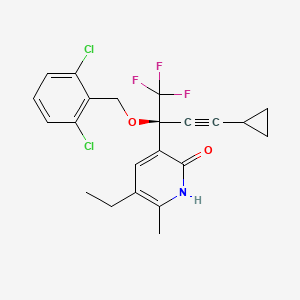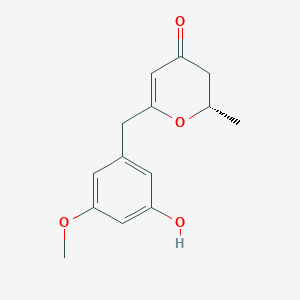
Citreovirenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Citreovirenone is typically isolated from the mycelium of Penicillium citreo-viride . The isolation process involves culturing the fungus and then extracting the metabolites using organic solvents. The structure of this compound is elucidated based on spectral data and chemical evidence . While specific synthetic routes and industrial production methods are not extensively documented, the isolation from natural sources remains the primary method of obtaining this compound.
Análisis De Reacciones Químicas
Citreovirenone, as a methoxyphenol, can undergo various chemical reactions typical of phenolic compounds. These reactions include:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can direct the substitution to ortho and para positions on the benzene ring.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the reactivity of methoxyphenols and their derivatives.
Biology: The biological activity of citreovirenone and its derivatives can be explored for potential antimicrobial or antifungal properties.
Medicine: Research into the pharmacological effects of this compound could lead to the development of new therapeutic agents.
Industry: this compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mecanismo De Acción
The specific mechanism of action of citreovirenone is not well-documented. as a methoxyphenol, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular targets and pathways involved would depend on the specific biological context in which this compound is studied.
Comparación Con Compuestos Similares
Citreovirenone can be compared with other methoxyphenols such as guaiacol and vanillin. These compounds share the methoxyphenol structure but differ in their specific substituents and functional groups. This compound is unique due to its specific structure and the natural source from which it is isolated. Similar compounds include:
Guaiacol: A methoxyphenol with a methoxy group at the ortho position relative to the hydroxyl group.
Vanillin: A methoxyphenol with an aldehyde group at the para position relative to the hydroxyl group.
These comparisons highlight the structural diversity within the methoxyphenol class and the unique properties of this compound.
Propiedades
Número CAS |
103955-68-6 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
(2S)-6-[(3-hydroxy-5-methoxyphenyl)methyl]-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C14H16O4/c1-9-3-11(15)8-14(18-9)6-10-4-12(16)7-13(5-10)17-2/h4-5,7-9,16H,3,6H2,1-2H3/t9-/m0/s1 |
Clave InChI |
WMCPLZDBHVOXCJ-VIFPVBQESA-N |
SMILES isomérico |
C[C@H]1CC(=O)C=C(O1)CC2=CC(=CC(=C2)OC)O |
SMILES canónico |
CC1CC(=O)C=C(O1)CC2=CC(=CC(=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


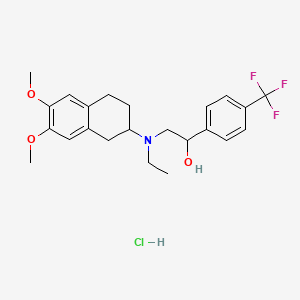
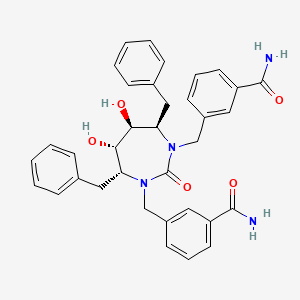

![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
